molecular formula C15H23N5 B5585087 6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

Cat. No. B5585087
M. Wt: 273.38 g/mol
InChI Key: XIPUVNJAHDBMEX-UHFFFAOYSA-N
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Description

Pyrimidine and pyrazole derivatives are significant in medicinal chemistry due to their diverse pharmacological properties. The compound "6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine" belongs to this class, exhibiting potential for various applications owing to its unique structural features.

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives often involves condensation reactions, cyclocondensation under microwave irradiation, or nucleophilic substitution reactions. For instance, Hirota et al. (1982) explored the reactions of 1,3,6-trimethyl-5-nitrouracil with amines and hydrazines to synthesize fused-ring pyrimidines (Hirota, Yamada, Asao, & Senda, 1982). Similarly, Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation, highlighting the efficiency of such methods in creating complex structures (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine and pyrazole derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. Wu et al. (2005) provided insights into the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, showcasing the utility of these techniques in confirming structural details (Wu, Zhu, Li, Ren, Li, & Yang, 2005).

Chemical Reactions and Properties

Pyrimidine and pyrazole derivatives participate in various chemical reactions, including cyclocondensation, annulation, and nucleophilic addition. These reactions are pivotal in modifying the compounds' chemical structures for targeted applications. For example, Ghaedi et al. (2015) described the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to produce novel N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Mechanism of Action

If this compound has biological activity, its mechanism of action would be how it interacts with biological systems or processes. This could involve binding to a specific protein or enzyme, for example .

Safety and Hazards

This would involve assessing the compound’s toxicity, flammability, and other hazards. This information is often determined through laboratory testing .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

6-ethyl-N-[3-(3,4,5-trimethylpyrazol-1-yl)propyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c1-5-14-9-15(18-10-17-14)16-7-6-8-20-13(4)11(2)12(3)19-20/h9-10H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPUVNJAHDBMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCCCN2C(=C(C(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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